N-(4-ethoxybenzyl)-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide
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Overview
Description
N-[(4-ethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor such as an acyl hydrazide.
Attachment of the Phenyl Groups: The phenyl groups are introduced through substitution reactions, often using phenyl halides and a base.
Formation of the Acetamide Group: The acetamide group is introduced through an acylation reaction, typically using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the phenyl rings.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
N-[(4-ethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It is explored for its use in the development of new materials with unique properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-[(4-ethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Ribavirin: A triazole-containing antiviral drug.
Alprazolam: A triazole-based anxiolytic medication.
Uniqueness
N-[(4-ethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of phenyl and triazole groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-2-(3-phenyl-1H-1,2,4-triazol-5-yl)acetamide |
InChI |
InChI=1S/C19H20N4O2/c1-2-25-16-10-8-14(9-11-16)13-20-18(24)12-17-21-19(23-22-17)15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3,(H,20,24)(H,21,22,23) |
InChI Key |
QWGOHWUWPMQSCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)CC2=NC(=NN2)C3=CC=CC=C3 |
Origin of Product |
United States |
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